molecular formula C15H15NO2S B5276773 2-(allylthio)-N-(2-furylmethyl)benzamide

2-(allylthio)-N-(2-furylmethyl)benzamide

Cat. No.: B5276773
M. Wt: 273.4 g/mol
InChI Key: OQBOXAPNCWGONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylthio)-N-(2-furylmethyl)benzamide is a benzamide derivative characterized by an allylthio (-S-CH₂-CH=CH₂) substituent at the 2-position of the benzene ring and an N-(2-furylmethyl) group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-prop-2-enylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-2-10-19-14-8-4-3-7-13(14)15(17)16-11-12-6-5-9-18-12/h2-9H,1,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBOXAPNCWGONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(N-Allylsulfamoyl)-N-Propylbenzamide
  • Structure : Features an allylsulfamoyl (-SO₂-NH-CH₂-CH=CH₂) group at the 2-position and an N-propyl substituent.
  • Synthesis : Prepared via condensation reactions, characterized by X-ray crystallography and Hirshfeld surface analysis. DFT calculations revealed electronic properties and stability .
  • Key Differences : The sulfamoyl group (SO₂-NH-) contrasts with the thioether (-S-) in the target compound, leading to distinct electronic and steric profiles.
2-(2-Chloroacetamido)-N-(Furan-2-Ylmethyl)Benzamide
  • Structure : Contains a chloroacetamido (-NH-CO-CH₂-Cl) group at the 2-position.
  • Molecular Weight : 292.72 g/mol .
  • Key Differences : The chloroacetamido group introduces electrophilic reactivity, whereas the allylthio group in the target compound may participate in radical scavenging or metal coordination.
Isoxazole/Thienylmethylthio-Benzamides
  • Structure : Examples include 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-substituted benzamides .
  • Applications : Used in cancer and viral infection treatments.
  • Key Differences : Heterocyclic thioethers (e.g., isoxazole, thienyl) enhance target specificity compared to the simpler allylthio group.

Spectroscopic and Computational Analysis

  • 2-(N-Allylsulfamoyl)-N-Propylbenzamide : Exhibited distinct ¹H NMR signals for allyl protons (δ 5.1–5.8 ppm) and sulfamoyl NH (δ 8.2 ppm). DFT calculations (B3LYP/6-311G(d,p)) optimized geometric parameters and HOMO-LUMO gaps .
  • Target Compound : Expected ¹H NMR shifts for allylthio protons (δ 3.3–3.5 ppm for SCH₂, δ 5.1–5.3 ppm for CH=CH₂) and furyl protons (δ 6.3–7.4 ppm). IR would show C=O (amide I, ~1650 cm⁻¹) and C-S (~680 cm⁻¹) stretches.
Antioxidant Potential
  • 3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)Ethyl]Benzamide : Demonstrated potent DPPH radical scavenging (IC₅₀ = 22.8 μM) and DNA protection .
  • Target Compound: The allylthio group may enhance radical scavenging via sulfur’s electron-donating capacity, though likely less potent than phenolic analogs.
Anticancer and Anti-Inflammatory Activity
  • Sigma Receptor-Binding Benzamides : High affinity for prostate cancer cells (Kd = 5.80 nM) .
  • N-Benzimidazol-1-Yl Methyl-Benzamides : Showed anti-inflammatory effects (100 mg/kg dose) with low gastric toxicity .
  • Target Compound : The furylmethyl group may modulate receptor binding, but the allylthio group’s role remains speculative without direct data.

Physicochemical Properties

Property 2-(Allylthio)-N-(2-Furylmethyl)Benzamide 2-(N-Allylsulfamoyl)-N-Propylbenzamide 2-(2-Chloroacetamido)-N-(Furan-2-Ylmethyl)Benzamide
Molecular Weight ~293.36 g/mol ~310.38 g/mol 292.72 g/mol
LogP (Estimated) ~2.8 ~1.9 ~2.5
Hydrogen Bond Acceptors 3 5 4
Key Functional Groups Thioether, Furyl Sulfamoyl, Allyl Chloroacetamido, Furyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.